![molecular formula C16H15ClN2O4 B4070486 N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4070486.png)
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide, commonly known as "CDPA," is a chemical compound that has been extensively studied for its potential applications in scientific research. CDPA is a synthetic compound that has been shown to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mechanism of Action
CDPA exerts its effects through the inhibition of phospholipase A2, which is involved in the breakdown of phospholipids in cell membranes. This inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, CDPA has been shown to modulate the activity of other enzymes and receptors in the body. For example, CDPA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have various physiological effects such as increased muscle contraction and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDPA for lab experiments is its specificity for phospholipase A2 inhibition. This allows researchers to study the effects of this enzyme on various physiological processes without the confounding effects of other inflammatory mediators. However, one limitation of CDPA is its potential toxicity at high doses, which can limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research involving CDPA. One area of interest is the development of CDPA derivatives with improved specificity and potency for phospholipase A2 inhibition. Additionally, CDPA may have potential applications in the treatment of other inflammatory conditions such as inflammatory bowel disease and multiple sclerosis. Further research is needed to fully understand the potential therapeutic benefits of CDPA and its derivatives.
Scientific Research Applications
CDPA has been widely used in scientific research due to its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, CDPA has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators in the body. This makes CDPA a potential therapeutic agent for the treatment of inflammatory conditions such as arthritis and asthma.
properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-4-3-5-11(2)16(10)23-9-15(20)18-14-7-6-12(19(21)22)8-13(14)17/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJEFZURLSJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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